tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1782481-29-1
VCID: VC6466278
InChI: InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)(CO)OC
Molecular Formula: C11H21NO4
Molecular Weight: 231.292

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

CAS No.: 1782481-29-1

Cat. No.: VC6466278

Molecular Formula: C11H21NO4

Molecular Weight: 231.292

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate - 1782481-29-1

Specification

CAS No. 1782481-29-1
Molecular Formula C11H21NO4
Molecular Weight 231.292
IUPAC Name tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3
Standard InChI Key XXRZYWCOLXWUBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)(CO)OC

Introduction

Molecular Characteristics and Structural Insights

Chemical Identity

The IUPAC name, tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate, reflects its substituents: a Boc group at position 1, and both methoxy and hydroxymethyl groups at position 3. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol (calculated by adding a hydroxymethyl group to the C₁₀H₁₉NO₃ framework of tert-butyl 3-methoxypyrrolidine-1-carboxylate). The stereochemistry at the 3-position is critical, as the spatial arrangement of substituents influences reactivity and biological interactions.

Key Structural Features:

  • Boc Protection: Enhances stability under basic conditions and enables selective deprotection in acidic environments.

  • Methoxy Group: An electron-donating substituent that moderates ring electronics and steric accessibility.

  • Hydroxymethyl Group: Introduces polarity and hydrogen-bonding capability, potentially enhancing solubility and target binding.

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous compounds provide a foundation for prediction:

  • ¹H NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm (9H, singlet). Methoxy protons appear as a singlet at δ ~3.3 ppm, while hydroxymethyl protons (CH₂OH) may split into multiplet signals between δ 3.5–4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the Boc group appears near δ 155 ppm, with methoxy and hydroxymethyl carbons at δ ~55 and δ 60–65 ppm, respectively.

  • IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (O-H, ~3400 cm⁻¹), and ether (C-O, ~1100 cm⁻¹) groups are expected.

Synthesis and Optimization Strategies

Proposed Synthetic Routes

The synthesis of tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate likely involves multi-step functionalization of a pyrrolidine precursor. Two plausible pathways are outlined below:

Route 1: Sequential Alkylation and Hydroxymethylation

  • Boc Protection: React pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidine-1-carboxylate.

  • Methoxy Introduction: Treat the intermediate with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) to install the methoxy group at position 3.

  • Hydroxymethylation: Introduce the hydroxymethyl group via formaldehyde addition under basic conditions or through hydroboration-oxidation of a vinyl precursor.

Route 2: Diol Intermediate Strategy

  • Diol Formation: Oxidize a suitably substituted pyrrolidine to a 3,3-diol using ozone or a dihydroxylation reagent.

  • Selective Protection: Protect one hydroxyl group as a methoxy ether (using methyl iodide/NaH) and the other as a hydroxymethyl group via partial reduction or stabilization.

  • Boc Protection: Install the Boc group as described in Route 1.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance yield and safety by improving heat and mass transfer during exothermic steps like alkylation. Catalytic methods using transition metals (e.g., palladium for cross-coupling) may reduce reliance on stoichiometric reagents.

Chemical Properties and Reactivity

Stability and Degradation

  • Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., HCl or trifluoroacetic acid), yielding the free amine.

  • Oxidative Stability: The hydroxymethyl group may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), necessitating inert storage conditions.

  • Thermal Stability: Decomposition is expected above 200°C, consistent with tert-butyl carbamates.

Reactivity in Organic Transformations

  • Deprotection: Acidic removal of the Boc group generates a secondary amine, enabling further functionalization (e.g., acylation, sulfonylation).

  • Hydroxymethyl Modifications:

    • Esterification: React with acyl chlorides to form esters.

    • Oxidation: Convert to a carboxylic acid for peptide coupling.

    • Etherification: Alkylate the hydroxyl group to diversify substituents.

Example Reaction: Deprotection and Acylation

Boc-protected compoundTFA3-(Hydroxymethyl)-3-methoxypyrrolidineAcCl3-(Acetoxymethyl)-3-methoxypyrrolidine\text{Boc-protected compound} \xrightarrow{\text{TFA}} \text{3-(Hydroxymethyl)-3-methoxypyrrolidine} \xrightarrow{\text{AcCl}} \text{3-(Acetoxymethyl)-3-methoxypyrrolidine}

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsPrimary Applications
tert-Butyl 3-methoxypyrrolidine-1-carboxylateC₁₀H₁₉NO₃201.263-MethoxyPeptide synthesis, chiral intermediates
tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylateC₁₁H₂₁NO₄231.293-Methoxy, 3-hydroxymethylDrug discovery, asymmetric synthesis
tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylateC₁₂H₂₂N₂O₃242.323-Hydroxy, 4-isopropylaminoKinase inhibitors, GPCR ligands

Key Observations:

  • The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to its methoxy-only analog.

  • Unlike the isopropylamino derivative, the target lacks a basic nitrogen, potentially reducing off-target receptor interactions.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound serves as a versatile building block for:

  • Antiviral Agents: Analogous pyrrolidines are used in HCV protease inhibitors.

  • Anticancer Therapeutics: Functionalization at the hydroxymethyl position could yield kinase inhibitors targeting EGFR or BRAF.

  • Neurological Drugs: The Boc group facilitates blood-brain barrier penetration, relevant in dopamine receptor modulators.

Case Study: Analogue in COVID-19 Research

Pyrrolidine derivatives similar to tert-butyl 3-methoxypyrrolidine-1-carboxylate were investigated as SARS-CoV-2 main protease inhibitors. The hydroxymethyl variant could enhance binding via polar interactions with the protease’s catalytic dyad.

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